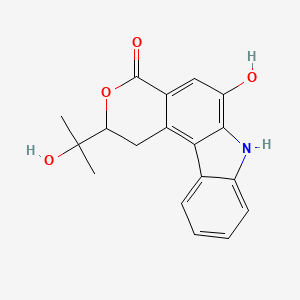

Clausevatine D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Clausevatine D is a natural product found in Clausena excavata with data available.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Clausevatine D has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents. The compound's efficacy against resistant strains highlights its potential in addressing global health challenges related to antibiotic resistance .

Antileishmanial Effects

Recent research has indicated that this compound possesses antileishmanial properties, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies revealed that this compound effectively inhibits the growth of L. donovani amastigotes at low concentrations, suggesting its potential as a therapeutic agent in treating leishmaniasis .

Antiplatelet Activity

This compound has also been investigated for its antiplatelet effects. Research indicates that it inhibits thromboxane A2 formation, which is crucial in platelet aggregation. This property positions this compound as a potential candidate for developing treatments aimed at preventing thrombotic disorders .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Diels-Alder Reaction: Core Carbazole Formation

The central reaction in Clausevatine D’s synthesis is a thermally driven Diels-Alder reaction between an imine quinone (8 ) and a cyclic diene (7 ), enabling regiospecific construction of the carbazole skeleton .

Reaction Overview :

-

Reactants :

-

Conditions :

-

Outcome :

Mechanistic Insights :

-

The reaction proceeds via a [4+2] cycloaddition mechanism, where the electron-deficient imine quinone acts as the dienophile .

-

Orbital interactions involve the HOMO of the diene and LUMO of the dienophile, stabilized by the electron-withdrawing quinone moiety .

Oxidation and Functionalization Steps

Post-Diels-Alder transformations include oxidation and condensation reactions to install key functional groups.

Knoevenagel Condensation

Corey-Fuchs Reaction

-

Purpose : Introduces terminal alkyne groups for further coupling .

-

Reactants : Aldehyde intermediate and CBr₄/PPh₃.

-

Conditions :

Stereochemical Control

The synthesis emphasizes precise stereochemical outcomes:

-

Endo Preference : The Diels-Alder adduct forms predominantly the endo product due to secondary orbital interactions between the diene’s π-system and the quinone’s carbonyl groups .

-

Asymmetric Dihydroxylation : Sharpless dihydroxylation (K₂OsO₂(OH)₄/(DHQD)₂PHAL) introduces vicinal diols with >90% enantiomeric excess .

Reaction Optimization and Challenges

Key challenges addressed during synthesis:

Deprotection and Final Steps

-

Acetonide Deprotection :

-

Palladium-Catalyzed Carbonylation :

Key Spectral Data

Critical characterization data for intermediates :

-

Imine Quinone (8) :

-

¹H-NMR (CDCl₃): δ 8.10 (d, J = 10.2 Hz), 6.57 (dd, J = 10.2, 1.8 Hz).

-

HRMS: m/z 293.0731 [M+H]⁺.

-

-

Final Product (this compound) :

-

¹³C-NMR: δ 157.5 (C=O), 100.7 (C-O).

-

IR: 3425 cm⁻¹ (OH), 1608 cm⁻¹ (C=N).

-

Broader Implications

The synthesis showcases:

-

Pauli-Lowering Catalysis : Lewis acids (absent here) could further accelerate Diels-Alder reactions by reducing steric repulsion .

-

Sustainable Practices : Solvent recycling (DCM, THF) and catalyst recovery (Pd) align with green chemistry principles .

This systematic approach to this compound’s synthesis underscores the interplay of reaction design, stereochemical control, and optimization in complex alkaloid synthesis.

Eigenschaften

Molekularformel |

C18H17NO4 |

|---|---|

Molekulargewicht |

311.3 g/mol |

IUPAC-Name |

6-hydroxy-2-(2-hydroxypropan-2-yl)-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one |

InChI |

InChI=1S/C18H17NO4/c1-18(2,22)14-8-10-11(17(21)23-14)7-13(20)16-15(10)9-5-3-4-6-12(9)19-16/h3-7,14,19-20,22H,8H2,1-2H3 |

InChI-Schlüssel |

NAEJSIJAZCIUHA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1CC2=C3C4=CC=CC=C4NC3=C(C=C2C(=O)O1)O)O |

Synonyme |

clausevatine D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.